REACTION_CXSMILES
|
[O:1]([CH2:8][CH2:9][OH:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][S:12](Cl)(=[O:14])=[O:13]>C(Cl)Cl>[CH3:11][S:12]([O:10][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:14])=[O:13]
|
Name
|
|
Quantity
|
1.35 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCO
|
Name
|
|
Quantity
|
0.91 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 10 minutes
|
Duration
|
10 min
|
Type
|
WASH
|
Details
|
The reaction solution was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with methylene chloride (30 ml×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCOC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |